Cas no 941882-68-4 (N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a benzamide moiety at the 6-position. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for drug development. The methanesulfonyl group enhances solubility and metabolic stability, while the benzamide functionality offers versatility for further derivatization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors. The compound is typically characterized by high purity and consistent synthetic reproducibility, ensuring reliability in research applications.
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide structure
941882-68-4 structure
Product Name:N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS No:941882-68-4
MF:C17H18N2O3S
MW:330.401422977448
CID:5499386
PubChem ID:7657984
Update Time:2025-05-20

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
    • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • VU0497619-1
    • 941882-68-4
    • AKOS016451985
    • N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
    • F2770-0219
    • Inchi: 1S/C17H18N2O3S/c1-23(21,22)19-11-5-8-14-12-15(9-10-16(14)19)18-17(20)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,18,20)
    • InChI Key: KORHJCSFHHHBQF-UHFFFAOYSA-N
    • SMILES: S(C)(N1C2C=CC(=CC=2CCC1)NC(C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 330.10381361g/mol
  • Monoisotopic Mass: 330.10381361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 74.9Ų

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Pricemore >>

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Additional information on N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide: A Comprehensive Overview

The compound with CAS No 941882-68-4, known as N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug discovery and development. In this article, we will delve into the properties, synthesis methods, and recent advancements in research related to this compound.

N-(1-Methanesulfonyl-1,2,3,4-Tetrahydroquinolin-6-Yl)Benzamide is a derivative of tetrahydroquinoline, a bicyclic structure that serves as a versatile scaffold in medicinal chemistry. The methanesulfonyl group attached to the tetrahydroquinoline ring introduces a sulfonamide functionality, which is known for its ability to modulate pharmacokinetic properties such as solubility and bioavailability. The benzamide moiety further enhances the compound's potential for interactions with biological targets.

Recent studies have highlighted the importance of sulfonamides in drug design due to their ability to act as hydrogen bond donors or acceptors. In the case of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-Yl)benzamide, the sulfonamide group plays a crucial role in stabilizing interactions within enzyme active sites or receptor binding pockets. This makes the compound a promising candidate for targeting various therapeutic areas such as cancer, inflammation, and central nervous system disorders.

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-Yl)benzamide involves a multi-step process that typically begins with the preparation of tetrahydroquinoline derivatives. The introduction of the methanesulfonyl group is achieved through nucleophilic substitution reactions or coupling methods. Subsequent steps involve the attachment of the benzamide group via amide bond formation. These reactions are optimized to ensure high yields and purity of the final product.

One of the most exciting developments in recent research is the exploration of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-Yl)benzamide as a potential inhibitor of kinase enzymes. Kinases are critical players in cellular signaling pathways and are implicated in numerous diseases. By targeting these enzymes with small molecules like this compound, researchers aim to develop novel therapeutic agents with high specificity and efficacy.

In addition to its enzymatic targets, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-Yl)benzamide has shown promise in modulating ion channels and G-protein coupled receptors (GPCRs). These findings underscore the versatility of tetrahydroquinoline-based compounds in interacting with diverse biological systems. Ongoing studies are focused on understanding the molecular mechanisms underlying these interactions and translating them into clinical applications.

The structural flexibility of N-(1-methanesulfonyl-1,2

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